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Compound of Interest

Compound Name: 12-O-deacetyl-phomoxanthone A

Cat. No.: B15614697

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 12-O-
deacetyl-phomoxanthone A, a dimeric tetrahydroxanthone natural product. Isolated from the
endophytic fungus Phomopsis sp., this compound is a derivative of the more widely known
phomoxanthone A.[1][2] This document is intended for researchers, scientists, and
professionals in drug development, presenting key mass spectrometry and nuclear magnetic
resonance data, detailed experimental protocols, and a workflow for structural elucidation.

Chemical and Spectrometric Data

12-O-deacetyl-phomoxanthone A is a symmetrical homodimer. Its structural analysis relies
on mass spectrometry for molecular formula determination and a suite of NMR techniques to
establish atom connectivity and stereochemistry.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the elemental composition of a
molecule. For 12-O-deacetyl-phomoxanthone A, electrospray ionization (ESI) is a common
technique.
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Parameter Value
Molecular Formula C36H36015
Molecular Weight 708.66 g/mol
lonization Mode ESI Negative
Observed lon (m/z) 707 [M-H]7[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. The data presented here is based on analyses conducted in deuterated chloroform
(CDCIs). Due to the compound's symmetrical nature, the number of observed signals is halved.
The following tables detail the full assignment for the parent compound, phomoxanthone A, and
highlight the key spectral differences observed for 12-O-deacetyl-phomoxanthone A, as
specific full assignments for the latter are not extensively published. The primary difference is
the absence of the acetyl group at the C-12 position.

Table 2: 1H NMR Data of Phomoxanthone A (CDCIsz) and Key Differences in 12-O-deacetyl-
phomoxanthone A
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OH (ppm), Multiplicity (J in

Key Changes for 12-O-

Position
Hz) for Phomoxanthone A deacetyl-phomoxanthone A

No significant change
1,1-OH 1152, s

expected

No significant change
2,2 6.57,d (8.6)

expected

No significant change
3,3 7.34,d (8.6)

expected

No significant change
55 5.38, s

expected

No significant change
6, 6' 2.29, m

expected

No significant change
7,7 2.40, m

expected

No significant change
8, 8'-OH 14.10, s

expected

No significant change
11, 11 1.05, d (6.4)

expected

Signals shift upfield due to the
12, 12 4.26,d (12.7) /1 4.18,d (12.7) removal of the deshielding

acetyl group.
14, 14 2.15,s Signal absent

No significant change
16, 16' 2.05,s

expected

Table 3: 13C NMR Data of Phomoxanthone A (CDCIs) and Key Differences in 12-O-deacetyl-

phomoxanthone A
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. 0C (ppm) for Key Changes for 12-O-
Position
Phomoxanthone A deacetyl-phomoxanthone A

No significant change
1,1 161.6

expected

No significant change
2,2 108.0

expected

No significant change
3,3 137.9

expected

No significant change
4, 4' 111.9

expected

No significant change
4a, 4a' 153.8

expected
55 69.8 Slight upfield shift expected

No significant change
6, 6' 28.0

expected

No significant change
7,7 334

expected

No significant change
8,8 101.5

expected

No significant change
8a, 8a' 100.1

expected

No significant change
9,9 187.7

expected

No significant change
9a, 9a' 106.8

expected

No significant change
10a, 10a' 82.2

expected

No significant change
11, 11 17.7

expected
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Significant upfield shift
12, 12 64.5 expected due to removal of the

acetyl group.

13, 13 170.0 Signal absent
14, 14' 21.0 Signal absent

No significant change
15, 15' 169.8

expected

No significant change
16, 16' 211

expected

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to accurate structural
elucidation. The following are generalized protocols for the analysis of natural products like 12-
O-deacetyl-phomoxanthone A.

Sample Preparation

« |solation: 12-O-deacetyl-phomoxanthone A is typically isolated from the crude extract of
Phomopsis sp. cultures using chromatographic techniques such as column chromatography
over silica gel.[1][2]

o For MS Analysis: A small quantity (typically <1 mg) of the purified compound is dissolved in a
high-purity solvent such as methanol or acetonitrile to a concentration of approximately 1

HM.[1][3]

o For NMR Analysis: Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.6 mL
of a deuterated solvent (e.g., CDClIs). A small amount of tetramethylsilane (TMS) may be
added as an internal standard.

Mass Spectrometry (MS) Protocol

 Instrumentation: A high-resolution mass spectrometer, such as a Waters Acquity TQD or a
time-of-flight (TOF) instrument, is commonly used.
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 lonization Source: Electrospray ionization (ESI) is employed, often in both positive and
negative ion modes to maximize information.

e Acquisition Mode: Data is acquired in full scan mode over a mass range appropriate for the
compound (e.g., m/z 100-1000).

» Data Analysis: The resulting spectrum is analyzed to find the molecular ion peak (e.g., [M-
H]~ or [M+H]*) and its isotopic pattern to confirm the molecular formula.

NMR Spectroscopy Protocol

 Instrumentation: A high-field NMR spectrometer, such as a Varian Mercury 300 or a Bruker
400 MHz instrument, is used.[4]

e 1D NMR Spectra:

o 'H NMR: A standard proton experiment is run to determine the chemical shifts,
multiplicities, and integrals of all hydrogen atoms.

o 13C NMR: A proton-decoupled carbon experiment is performed to identify the chemical
shifts of all unique carbon atoms. DEPT (Distortionless Enhancement by Polarization
Transfer) experiments can be used to differentiate between CH, CHz, and CHs groups.

e 2D NMR Spectra:
o COSY (Correlation Spectroscopy): ldentifies *H-tH spin-spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded *H-13C
pairs.

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons that are two to three bonds away, which is critical for assembling the
molecular structure.

o NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of
protons, which is essential for determining the relative stereochemistry.
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Workflow for Spectroscopic Analysis

The logical process from isolating a natural product to its final structure determination involves
a synergistic use of different spectroscopic techniques.

Isolation & Purification

Fungal Culture
(Phomopsis sp.)

Solvent Extraction

Column Chromatography

Spectroscopic Analysis

Mass Spectrometry (ESI-MS) NMR Spectroscopy

NMR E)v.perirnents
\
1D NMR 2D NMR
(*H, 13C, DEPT) (COSY, HSQC, HMBC, NOESY)

Structure Elucidation

Data Integration & Interpretation

Final Structure of
12-O-deacetyl-phomoxanthone A
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Click to download full resolution via product page

Caption: Workflow for the isolation and structural elucidation of 12-O-deacetyl-
phomoxanthone A.

This guide provides a foundational understanding of the key spectroscopic characteristics of
12-O-deacetyl-phomoxanthone A. The combination of mass spectrometry and a
comprehensive suite of NMR experiments is indispensable for the unambiguous structural
determination of complex natural products, paving the way for further investigation into their
biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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